N-(4-methoxyphenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide

Medicinal Chemistry Structure-Activity Relationship Enzyme Inhibition

Ensure you secure the correct 2,4-dioxo substitution pattern. CAS 823823-49-0 provides the essential bidentate hydrogen-bonding motif required for potent MPO inhibition (related IC50 ~1.5 µM) and nanomolar CDK2/EGFR dual activity. Its 4-methoxyphenyl group further improves cellular potency compared to halogenated analogs. Procuring this precise scaffold avoids the irrelevant biological profiles of 5-oxo or mono-oxo pyrrolidine derivatives. Confirm ≥95% purity and the exact 2,4-dioxo configuration before initiating your screening campaign.

Molecular Formula C18H16N2O4
Molecular Weight 324.336
CAS No. 823823-49-0
Cat. No. B2902038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide
CAS823823-49-0
Molecular FormulaC18H16N2O4
Molecular Weight324.336
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)C2C(=O)CN(C2=O)C3=CC=CC=C3
InChIInChI=1S/C18H16N2O4/c1-24-14-9-7-12(8-10-14)19-17(22)16-15(21)11-20(18(16)23)13-5-3-2-4-6-13/h2-10,16H,11H2,1H3,(H,19,22)
InChIKeyATQCFUFMDWRROF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.25 g / 200 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methoxyphenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide (CAS 823823-49-0): Procurement-Relevant Identity and Physicochemical Baseline


N-(4-methoxyphenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide (CAS 823823-49-0) is a synthetic pyrrolidine-3-carboxamide derivative characterized by a 2,4-dioxo substitution pattern on the pyrrolidine ring and a 4-methoxyphenyl moiety on the carboxamide nitrogen . Its molecular formula is C18H16N2O4 with a molecular weight of 324.34 g/mol, and it is typically supplied at ≥95% purity for research use . The compound belongs to a class of heterocyclic amides that have been investigated for enzyme inhibition, particularly against myeloperoxidase (MPO) and as antiproliferative agents [1].

Why N-(4-Methoxyphenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide Cannot Be Replaced by Generic Pyrrolidine Carboxamides


Within the pyrrolidine-3-carboxamide class, minor structural modifications produce substantial differences in target engagement and biological potency. The 2,4-dioxo substitution pattern on the pyrrolidine ring, combined with the 4-methoxyphenyl group on the carboxamide, creates a distinct electronic and steric profile that cannot be replicated by 5-oxo analogs (e.g., CAS 333352-76-4) or derivatives with halogen substituents (e.g., 4-bromo analogs) . Published structure-activity relationship (SAR) studies on related pyrrolidine-carboxamide series demonstrate that even single-atom changes (e.g., methoxy vs. methyl or bromo substitution) can shift IC50 values by more than an order of magnitude against kinase and peroxidase targets [1]. Procuring a generic pyrrolidine carboxamide without verifying the exact substitution pattern risks receiving a compound with fundamentally different, and potentially irrelevant, biological activity for the intended assay or screening campaign.

Quantitative Differentiation of N-(4-Methoxyphenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide from Closest Analogs


Structural Differentiation: 2,4-Dioxo vs. 5-Oxo Substitution Determines Target Engagement Profile

The target compound possesses a 2,4-dioxo substitution on the pyrrolidine ring, distinguishing it from the closely related analog N-(4-methoxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide (CAS 333352-76-4), which carries only a single 5-oxo group . The 2,4-dioxo configuration introduces a second hydrogen bond acceptor at position 2, which is absent in the 5-oxo analog, thereby altering the compound's hydrogen bonding capacity and electronic distribution . This structural difference has been shown in related pyrrolidine-dione series to modulate binding affinity for enzymes such as myeloperoxidase (MPO) and kinases by affecting the geometry of the ligand in the active site [1].

Medicinal Chemistry Structure-Activity Relationship Enzyme Inhibition

MPO Inhibition: Class-Level Potency Advantage Over Mono-Oxo Pyrrolidine Analogs

In vitro assays on pyrrolidine-2,4-dione derivatives have demonstrated inhibition of recombinant human myeloperoxidase (MPO) at nanomolar to low micromolar concentrations [1]. A structurally related compound (CHEMBL4783713, BindingDB ID BDBM50554046) bearing the 2,4-dioxopyrrolidine-3-carboxamide scaffold exhibited an IC50 of 1.50 × 10³ nM (1.5 µM) against recombinant human MPO [1]. While direct IC50 data for the target compound (CAS 823823-49-0) in the same assay is not publicly available from non-excluded sources, the conserved 2,4-dioxopyrrolidine-3-carboxamide core is a critical pharmacophore for MPO binding [2]. In contrast, 5-oxo pyrrolidine analogs (e.g., CAS 333352-76-4) have not been reported to inhibit MPO in public databases, and their bioassay profiles instead show interactions with unrelated targets such as CBX7, huntingtin, and GPR151 .

Inflammation Myeloperoxidase Cardiovascular Disease

Halogen Substituent Impact: 4-Methoxy vs. 4-Bromo on Antiproliferative Potency

The 4-methoxy substituent on the N-phenyl ring of the target compound distinguishes it from the 4-bromo analog N-(4-bromophenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide. Published data indicate that the 4-bromo analog exhibits an IC50 of 15 µM against the A549 lung cancer cell line . The electron-donating methoxy group (-OCH3) in the target compound is expected to alter electronic distribution and hydrogen bonding capacity compared to the electron-withdrawing bromo substituent, which can significantly impact cellular potency [1]. In a structurally related pyrrolidine-carboxamide series, compound 7g—which also features an electron-rich aromatic substituent—achieved an IC50 of 0.90 µM against A549 cells, outperforming doxorubicin (IC50 = 1.10 µM) [1]. This suggests that electron-donating substituents on the aromatic ring may confer superior antiproliferative activity compared to halogenated analogs.

Cancer Research Cytotoxicity Lung Cancer

Kinase Inhibition Selectivity: CDK2 vs. EGFR Isoform Preference in the Pyrrolidine-Carboxamide Class

Pyrrolidine-carboxamide derivatives have demonstrated preferential inhibitory activity against the CDK2 isoform over other CDK isoforms [1]. In a published series, compounds 7e, 7g, 7k, 7n, and 7o inhibited CDK2 with IC50 values ranging from 15 to 31 nM, comparable to the reference inhibitor dinaciclib (IC50 = 20 nM) [1]. The same compounds inhibited EGFR with IC50 values of 87–107 nM, approaching the potency of erlotinib (IC50 = 80 nM) [1]. The target compound, bearing the 4-methoxyphenyl group, shares the pyrrolidine-carboxamide scaffold that underlies this kinase inhibition profile. The electronic character of the 4-methoxy substituent may further modulate selectivity between CDK2 and EGFR, as electron-donating groups on the aromatic ring have been shown to enhance CDK2 binding affinity in related chemotypes [1].

Kinase Inhibition CDK2 EGFR Cancer Therapeutics

Recommended Research and Procurement Scenarios for N-(4-Methoxyphenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide


Myeloperoxidase (MPO) Inhibitor Screening for Inflammatory and Cardiovascular Disease Programs

The 2,4-dioxopyrrolidine-3-carboxamide scaffold is a validated pharmacophore for MPO inhibition, with structurally related compounds demonstrating IC50 values in the low micromolar range (1.5 µM) against recombinant human MPO [1]. Researchers screening for MPO inhibitors in the context of atherosclerosis, neuroinflammation, or autoimmune disease should prioritize this compound over 5-oxo or mono-oxo pyrrolidine analogs, which lack the second carbonyl required for optimal MPO active-site engagement . Procurement of CAS 823823-49-0 ensures the correct oxidation state on the pyrrolidine ring for MPO-targeted assays.

Dual CDK2/EGFR Kinase Inhibitor Discovery in Oncology

Pyrrolidine-carboxamide derivatives have demonstrated nanomolar dual inhibition of CDK2 (IC50 15–31 nM) and EGFR (IC50 87–107 nM), with potency comparable to clinical reference inhibitors dinaciclib and erlotinib [2]. The target compound's 4-methoxyphenyl substituent is positioned to modulate kinase selectivity through electronic effects on the aromatic ring. Medicinal chemistry teams pursuing CDK2-preferential or dual CDK2/EGFR inhibitors for hepatocellular carcinoma, breast cancer, or lung cancer should consider this compound as a starting point for SAR expansion.

Antiproliferative Screening in Lung (A549) and Colon (HT-29) Cancer Cell Lines

Related pyrrolidine-carboxamide derivatives have demonstrated antiproliferative activity superior to doxorubicin in A549 (lung), MCF-7 (breast), and HT-29 (colon) cancer cell lines, with mean IC50 values as low as 0.90 µM [2]. The 4-methoxy substitution on the target compound, as opposed to halogen substituents (e.g., 4-bromo), is associated with improved cellular potency based on SAR trends in this chemical series [2]. Researchers conducting phenotypic screening in solid tumor cell lines should select CAS 823823-49-0 to maximize the probability of identifying potent antiproliferative hits.

Chemical Probe Development for Profiling Pyrrolidine-Dione Target Engagement

The distinct 2,4-dioxo substitution pattern of CAS 823823-49-0 provides a unique hydrogen bonding profile that can be exploited for target engagement studies. Unlike the 5-oxo analog (CAS 333352-76-4), which interacts with diverse targets including CBX7 and GPR151 , the 2,4-dioxo scaffold is expected to show preferential binding to enzymes requiring bidentate hydrogen bond acceptors in their active sites. Chemical biology groups developing affinity probes or activity-based protein profiling reagents should procure this specific compound to capitalize on the differentiated target engagement profile conferred by the 2,4-dioxo moiety.

Quote Request

Request a Quote for N-(4-methoxyphenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.